6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHAZVERMKFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide and Its Structural Analogues
Strategies for Constructing the 1H-Pyrrolo[2,3-b]pyridine Ring System
The assembly of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, the central component of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, is a key focus in synthetic organic chemistry. Various methods have been developed, ranging from classical cyclization reactions to modern cross-coupling techniques, to efficiently build this privileged heterocyclic system.
Cycloaddition and Condensation Reactions in Pyrrolo[2,3-b]pyridine Synthesis
Traditional approaches to the 7-azaindole (B17877) core often rely on the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety, drawing from established indole (B1671886) syntheses. rsc.org Modifications of the Madelung and Fischer indole syntheses have been investigated as viable routes. researchgate.net For instance, the Chichibabin cyclization offers a pathway where the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), can yield a 2-phenyl-7-azaindole. nih.gov
Another strategy involves domino reactions of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes. The choice of an alkali-amide base can selectively determine the final product, with KN(SiMe3)2 favoring the formation of 7-azaindoles. rsc.org Condensation reactions involving 2-acetylpyridine (B122185) and substituted benzaldehydes have also been explored, leading to the formation of precursors that can be cyclized to form the desired ring system. These methods, while effective, can sometimes be limited by scope and the requirement for specific precursors. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Core Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization and synthesis of the 1H-pyrrolo[2,3-b]pyridine core. These methods allow for the precise introduction of various substituents, which is crucial for building molecular complexity and tuning the properties of the final compound.
One key strategy involves a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position. nih.gov This sequential approach allows for the differential functionalization of the heterocyclic core. For example, the reaction of 4-chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine with arylboronic acids using a palladium catalyst like Pd2(dba)3 or Pd(PPh3)4 successfully introduces aryl groups at the C-2 position. nih.gov
Similarly, palladium catalysis is employed for C-6 arylation of the related pyrrolo[2,3-d]pyrimidine scaffold, a close structural analogue. chemistryviews.org In this case, Suzuki-Miyaura coupling of a 6-chloro-substituted pyrrolopyrimidine with (6-chloropyridin-3-yl)boronic acid has been demonstrated, showcasing the utility of these reactions even in the presence of other halo-substituents. mdpi.com The choice of palladium catalyst and ligands, such as SPhos, is critical for achieving high yields and regioselectivity in these transformations. acs.org
| Reaction Type | Starting Material | Reagent | Catalyst System | Position Functionalized | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3, K2CO3 | C-2 | nih.gov |
| Suzuki-Miyaura | 6-chloro-pyrrolo[2,3-d]pyrimidine analogue | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl2, K2CO3 | C-6 | mdpi.com |
| Buchwald-Hartwig | 4-chloro-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Secondary amine | Pd(OAc)2, RuPhos | C-4 | nih.gov |
| Suzuki-Miyaura | 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | Pd2dba3, SPhos, Cs2CO3 | C-3 and C-6 | acs.org |
Regioselective Functionalization Approaches to the Pyrrolo[2,3-b]pyridine Core
Achieving regioselectivity in the functionalization of the 1H-pyrrolo[2,3-b]pyridine core is paramount for the synthesis of specific isomers like the target compound. The electronic nature of the 7-azaindole ring dictates its reactivity towards electrophiles, with the C-3 position being the most nucleophilic and thus the primary site for electrophilic substitution. nih.gov
Direct C-H functionalization offers an atom-economical approach to introduce substituents. For instance, iodine-catalyzed regioselective C-3 chalcogenation (sulfenylation and selenylation) of 7-azaindoles, including 6-chloro substituted variants, proceeds in good to excellent yields. acs.org This highlights the intrinsic reactivity of the C-3 position even with a deactivating chloro group on the pyridine ring. Another approach involves the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, which proceeds under transition-metal-free conditions promoted by tetrabutylammonium (B224687) iodide (TBAI). rsc.orgrsc.org
Functionalization of the pyridine ring often requires different strategies. A notable method involves the formation of the N-oxide of the 7-azaindole, which activates the pyridine ring for further reactions. This strategy has been successfully used for the palladium-catalyzed direct arylation at the C-6 position. nih.gov Alternatively, a "directed metalation group dance" strategy allows for iterative functionalization. An N-7 carbamoyl (B1232498) group can direct metalation and subsequent electrophilic quench at the C-6 position. This carbamoyl group can then be induced to migrate to the N-1 position, allowing for a second directed metalation at the C-2 position, providing access to 2,6-disubstituted 7-azaindoles. scispace.comnih.gov
Methods for Incorporating and Modifying the Sulfonamide Group at Position 3
The introduction of the sulfonamide moiety at the C-3 position is a defining step in the synthesis of this compound. This requires specialized sulfonylation techniques, followed by potential derivatization of the sulfonamide nitrogen to generate analogues.
Sulfonylation Reactions for N-Sulfonamide Formation
Direct C-H sulfonylation at the electron-rich C-3 position of the 7-azaindole nucleus is a challenging but desirable transformation. While direct C-3 sulfonylation methods for 7-azaindole are not extensively documented, related methodologies provide insight into potential pathways. For instance, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds via an aromatic decarboxylative halosulfonylation. nih.gov This suggests that a pre-functionalized 7-azaindole-3-carboxylic acid could potentially serve as a precursor.
A more common approach involves the introduction of a sulfonamide group as part of a larger substituent that is then attached to the heterocyclic core. In the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, a phenyl sulfonamide group was introduced onto a phenyl ring, which was then coupled to the core structure. nih.gov This multi-step approach, while less direct, is often more reliable.
Derivatization of the Sulfonamide Nitrogen
Once the primary sulfonamide group is in place, its nitrogen atom can be further functionalized to create a library of analogues. N-alkylation is a common derivatization strategy. For sulfonamides linked to a pyridine nucleus, N-alkylation can be achieved by reacting the primary or secondary sulfonamide with an appropriate alkyl halide. researchgate.net This transformation provides a route to tertiary sulfonamides.
Synthesis of Halogenated Pyrrolo[2,3-b]pyridine Intermediates
The introduction of halogen atoms onto the pyrrolo[2,3-b]pyridine core is a critical step, as they serve as versatile handles for subsequent cross-coupling reactions to build molecular complexity. Various methods have been developed for the regioselective halogenation of the 7-azaindole ring system.
Direct halogenation of the 1H-pyrrolo[2,3-b]pyridine scaffold often occurs at the electron-rich C3-position of the pyrrole ring. nih.govrsc.org Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base like potassium hydroxide (B78521) can effectively introduce iodine at this position. nih.gov For instance, a mild and efficient synthesis of 3-brominated azaindoles was developed using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net
Synthesizing intermediates with halogens on the pyridine ring, such as the 6-chloro substitution, requires different strategies. One approach involves starting from a pre-functionalized pyridine derivative. For example, 2,6-dichloropyridine (B45657) can be synthesized via the chlorination of pyridine and subsequently hydrolyzed to form 6-chloro-2(1H)-pyridinol, a potential precursor for building the fused pyrrole ring. researchgate.net Another strategy involves a Reissert-Henze type reaction, which can directly introduce chloro, bromo, and iodo groups onto the pyridine ring of the 7-azaindole system. researchgate.net
Furthermore, multi-halogenated intermediates are valuable for sequential, site-selective functionalization. A synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, demonstrating the utility of having distinct halogen handles for orthogonal chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov Protecting the pyrrole nitrogen, for instance as a (trimethylsilyl)ethoxymethyl (SEM) derivative, is often essential for controlling reactivity and improving yields in subsequent steps. nih.gov
Below is a table summarizing various halogenating agents and the resulting intermediates.
| Starting Material | Reagent(s) | Position of Halogenation | Halogenated Intermediate | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Copper(II) bromide | C3 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | researchgate.net |
| 1-Phenyl-7-azaindole | N-Iodosuccinimide (NIS), KOH | C3 | 3-Iodo-1-phenyl-7-azaindole | nih.gov |
| 4-Chloro-7-azaindole | Lithium diisopropylamide (LDA), Iodine | C2 | 4-Chloro-2-iodo-7-azaindole | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | PyBroP, BSA | Not specified | Brominated azaindole | google.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing side-product formation. For the synthesis of complex molecules based on the pyrrolo[2,3-b]pyridine scaffold, key reactions often include C-N and C-C bond-forming cross-coupling reactions.
In the synthesis of pyrrolopyrimidine analogs, a related scaffold, the protection of the pyrrole NH with a group like SEM was found to ensure higher reaction rates and facilitate easier purifications. acs.org For C-N bond formation via Buchwald-Hartwig amination, the choice of catalyst, ligand, and solvent system is critical. For example, the use of Pd(OAc)₂ with the RuPhos ligand in tert-butanol (B103910) was found to give high conversion and good yield for the amination at the C4 position of a chloro-substituted pyrrolopyridine. nih.gov
For Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, catalyst systems such as Pd(dppf)₂Cl₂ or Pd₂(dba)₃ with appropriate ligands are commonly employed. nih.govmdpi.com The reaction conditions, including temperature, solvent composition (e.g., dioxane/water mixtures), and the choice of base (e.g., K₂CO₃ or Cs₂CO₃), must be fine-tuned for each specific substrate to achieve optimal results. nih.govmdpi.com For instance, a study on the synthesis of C-6 substituted pyrrolo[2,3-d]pyrimidines found that a Suzuki–Miyaura cross-coupling using Pd(dppf)₂Cl₂ in an EtOH/H₂O solvent system at 90 °C for just 10 minutes was effective. mdpi.com
The following table presents an example of optimized conditions for a key synthetic transformation.
| Reaction Type | Substrate | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Buchwald-Hartwig Amination | 4-Chloro-1-(SEM)-7-azaindole | Pd(OAc)₂, RuPhos | tert-Butanol | Not specified | 68% | nih.gov |
| Suzuki-Miyaura Coupling | 4-Chloro-2-iodo-1-(SEM)-7-azaindole | Pd₂(dba)₃, K₂CO₃ | 1,4-Dioxane:Water | 100 °C | Not specified | nih.gov |
| Diazotization/Fluorination | 6-Amino-7-azaindole | HF-Pyridine, NaNO₂ | Not applicable | < -20 °C | >70% | guidechem.com |
Parallel Synthesis and Combinatorial Chemistry Approaches for Scaffold Derivatization
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. The pyrrolo[2,3-b]pyridine scaffold is well-suited for these approaches due to the availability of multiple functionalization points.
Diversity-oriented synthesis (DOS) can be achieved through multicomponent reactions. An efficient one-pot, three-component cyclocondensation reaction has been developed to create the 7-azaindole framework from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds, allowing for the rapid assembly of a diverse range of derivatives. acs.org
More commonly, a functionalized core intermediate is used for parallel derivatization. For example, a halogenated pyrrolo[2,3-b]pyridine can be systematically reacted with a library of boronic acids (via Suzuki coupling) or amines (via Buchwald-Hartwig amination) in a parallel format. This strategy was employed in the development of novel B-RAF inhibitors, where two series comprising 38 distinct pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. nih.gov Similarly, in the discovery of FLT3 inhibitors for Acute Myeloid Leukemia, two series of 1H-pyrrolo[2,3-b]pyridine derivatives totaling 24 compounds were designed and synthesized to explore the SAR. nih.gov
These library-based approaches are foundational to modern drug discovery, including fragment-based drug discovery (FBDD), where the azaindole scaffold has proven to be a highly effective starting point. pharmablock.com The ability to generate large numbers of analogs allows for a comprehensive exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized potency and selectivity. nih.govacs.org
| Approach | Core Scaffold/Intermediate | Key Reactions | Library Size | Application | Reference |
| Diversity-Oriented Synthesis | 2-Amino-4-cyanopyrroles | Three-component cyclocondensation | Multiple examples | General 7-azaindole synthesis | acs.org |
| Parallel Synthesis | Pyrrolo[2,3-b]pyridine core | Not specified | 38 compounds | B-RAF inhibitors | nih.gov |
| Parallel Synthesis | 1H-Pyrrolo[2,3-b]pyridine core | Not specified | 24 compounds | FLT3 inhibitors | nih.gov |
| Library Development | 7-Azaindole scaffold | Structure-based design | Series of compounds | FGFR4 inhibitors | acs.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Exploration of Substituent Effects on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The biological activity of compounds derived from the 1H-pyrrolo[2,3-b]pyridine core is highly sensitive to the nature and position of various substituents. Researchers have systematically modified this scaffold to probe the chemical space and enhance target affinity and selectivity.
Influence of Substitutions at C4, C5, and C6 on Biological Interactions
Modifications at the C4, C5, and C6 positions of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly impact the biological interactions of its derivatives. These positions are often solvent-exposed in target binding sites, allowing for the introduction of a variety of functional groups to improve potency and pharmacokinetic properties.
For instance, in the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a substantial increase in inhibitory activity. nih.gov Similarly, in the context of fibroblast growth factor receptor (FGFR) inhibitors, introducing a group at the 5-position that can act as a hydrogen bond acceptor was found to be a crucial factor in improving the compound's activity. nih.gov
In the pursuit of human neutrophil elastase (HNE) inhibitors, it was observed that the introduction of bulky and/or lipophilic substituents at position 5 was generally well-tolerated and, in many cases, maintained or improved inhibitory activity. This suggests that these substituents likely interact with a large, accommodating pocket within the enzyme's active site. nih.gov
The following table summarizes the observed effects of substitutions at these positions on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives against different targets.
| Target | Position | Substituent | Effect on Activity |
| JAK3 | C4 | Cyclohexylamino | Increased |
| JAK3 | C5 | Carbamoyl | Increased |
| FGFR | C5 | Hydrogen bond acceptor | Increased |
| HNE | C5 | Bulky/lipophilic groups | Maintained or Increased |
Impact of N1 Position Modifications on Molecular Recognition
The N1 position of the pyrrole (B145914) ring within the 1H-pyrrolo[2,3-b]pyridine scaffold is also a critical determinant of molecular recognition. Modifications at this site can influence the compound's orientation within the binding pocket and its hydrogen-bonding capabilities.
In a series of phosphodiesterase 4B (PDE4B) inhibitors, N-methylation of the pyrrolo[2,3-b]pyridine core led to an inactive compound. nih.gov This highlights the sensitivity of the target to substitutions at this position, suggesting that an unsubstituted N1-H may be crucial for forming a key hydrogen bond with the target protein. Conversely, in studies on HNE inhibitors, researchers maintained what they identified as the most effective substituents at the N-1 position while exploring modifications elsewhere on the scaffold, indicating the established importance of this position for potent inhibition. nih.gov
Mechanistic Role of the Sulfonamide Moiety in Ligand-Target Binding
The sulfonamide group is a well-established pharmacophore known for its ability to engage in critical interactions with biological targets. In the context of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, this moiety is expected to play a pivotal role in anchoring the ligand to its target protein.
The primary sulfonamide is a versatile hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the two oxygen atoms act as strong hydrogen bond acceptors. This allows for a variety of favorable interactions with amino acid residues in a protein's active site. For example, in a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as RSK2 inhibitors, a newly introduced phenyl sulfonamide group was observed to form a crucial hydrogen bond with the target residue LEU-74, which was vital for the compound's activity.
Conformational Analysis and Stereochemical Implications for SAR
While specific conformational analysis studies for this compound are not widely available in the public domain, general principles of conformational analysis for similar bicyclic heteroaromatic systems are applicable. The planarity of the 1H-pyrrolo[2,3-b]pyridine ring system is a key feature, providing a rigid scaffold for the presentation of substituents in well-defined spatial orientations.
The rotational freedom around the bond connecting the 3-sulfonamide group to the pyrrole ring will be a significant conformational determinant. The preferred torsion angles will dictate the three-dimensional arrangement of the sulfonamide's hydrogen bond donors and acceptors relative to the core scaffold. This conformation will be influenced by both steric and electronic interactions with the rest of the molecule and the surrounding solvent or protein environment.
Should stereocenters be introduced into substituents on the scaffold, the stereochemistry would be expected to have a profound impact on biological activity. Different enantiomers or diastereomers would present their interacting groups in different spatial arrangements, leading to potentially significant differences in binding affinity and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound derivatives was not identified in the surveyed literature, QSAR studies on related pyrrolopyrimidine derivatives have been conducted. nih.gov
These studies typically involve the calculation of a variety of molecular descriptors, including electronic, steric, and lipophilic properties, for a series of compounds with known biological activities. Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov
For a series of this compound analogs, a QSAR model could be developed to guide the design of more potent inhibitors. Descriptors such as the Hammett electronic parameter (σ) for substituents on the pyridine (B92270) ring, molar refractivity (MR) to describe steric bulk, and the partition coefficient (logP) for lipophilicity would likely be important variables in such a model. The model could help to identify the optimal combination of properties for substituents at various positions on the scaffold to maximize biological activity.
Bioisosteric Replacements within the this compound Framework
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Several bioisosteric replacements could be considered within the this compound framework.
The sulfonamide moiety itself is a bioisostere of a carboxylic acid. Within the sulfonamide group, one of the oxygen atoms could potentially be replaced with other groups. For example, sulfonimidamides, where an oxygen is replaced by a nitrogen-containing substituent, have been explored as sulfonamide bioisosteres. nih.gov
The chlorine atom at the C6 position is another site for potential bioisosteric replacement. Other halogen atoms, such as fluorine or bromine, could be explored, as could small alkyl groups like a methyl or cyano group. These changes would modulate the electronic and steric properties of the pyridine ring.
The pyridine nitrogen atom could also be considered for bioisosteric replacement, although this would fundamentally change the scaffold. For example, replacing the nitrogen with a CH group would yield an indole (B1671886) scaffold. Such a change would significantly alter the electronic distribution and hydrogen bonding capacity of the core structure.
Mechanistic Elucidation of Target Interactions and Inhibition Pathways
Kinase Inhibitory Mechanisms of Pyrrolo[2,3-b]pyridine Sulfonamides
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been systematically investigated as modulators of various protein kinases, demonstrating the versatility of this chemical framework in targeting diverse enzymatic functions. google.com
Janus Kinase (JAK) Family Inhibition (JAK1, JAK3)
The Janus kinases (JAKs) are critical components of signaling pathways for numerous cytokines and growth factors, making them key targets for inflammatory and autoimmune diseases. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising template for developing JAK inhibitors. researchgate.net The inhibitory mechanism relies on the formation of hydrogen bond interactions with the hinge region of the ATP-binding site of the kinase. researchgate.net
Structure-activity relationship (SAR) studies on this scaffold have led to the development of potent and selective inhibitors. For instance, modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring have been shown to significantly influence inhibitory activity and selectivity against different JAK isoforms. researchgate.netnih.gov While initial template compounds showed modest activity, strategic chemical modifications have yielded derivatives with potent, low-nanomolar inhibition of JAK3 and high selectivity for JAK1. researchgate.netnih.gov
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|
| Compound 6 (Initial Template) | 2900 | >10000 | 1100 |
| Compound 14c | 140 | 1400 | 19 |
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell proliferation, invasion, and angiogenesis, particularly in the context of cancer. wikipedia.org Inhibition of c-Met is a validated therapeutic strategy. Small molecule inhibitors targeting c-Met are typically ATP-competitive, binding to the kinase's active site. wikipedia.org While specific studies on 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide are not available, related pyrrolopyridine structures have been developed as potent c-Met inhibitors. For example, conformationally constrained 2-pyridone analogues based on a pyrrolopyridine core have demonstrated potent c-Met inhibition with IC50 values in the low nanomolar range (e.g., 1.8 nM). nih.gov These inhibitors occupy the ATP binding site, and their binding modes have been elucidated through X-ray crystallography. nih.gov
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase involved in regulating ion transport, cell proliferation, and apoptosis. Dysregulation of SGK-1 is implicated in conditions like renal and cardiovascular disease. google.com The 1H-pyrrolo[2,3-b]pyridine scaffold has been specifically identified as a source of novel inhibitors for SGK-1 kinase. A patent for this class of compounds describes their utility in treating disorders mediated by SGK-1 activity. google.com The mechanism of action involves the inhibition of the kinase, which in turn may mediate processes such as aldosterone-induced sodium retention and cellular proliferation. google.com
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Cyclin-dependent kinase 1 (CDK1) is an essential driver of the cell cycle, particularly for the transition into and progression through mitosis. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been incorporated into molecules targeting various kinases, including some within the CDK family. nih.gov For instance, a novel inhibitor designed primarily for Glycogen Synthase Kinase 3β (GSK-3β), which features a pyrrolo[2,3-b]pyridine core, was also found to exhibit inhibitory activity against CDK1. nih.gov The proposed binding mechanism involves the pyrrolo[2,3-b]pyridine skeleton fitting into the adenine (B156593) pocket of the ATP-binding site, where it can form crucial hydrogen bonds with key amino acid residues. nih.gov This cross-reactivity highlights the structural similarities within the ATP-binding sites of different kinases and the potential for this scaffold to inhibit CDK1.
p38 Kinase Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to inflammatory cytokines and stress. The inhibition of p38α is a major target for developing anti-inflammatory drugs. mdpi.com Many potent p38α inhibitors are heterocyclic compounds containing a pyridinyl motif that interacts with the ATP binding pocket. A common inhibitory mechanism involves the formation of a hydrogen bond between a nitrogen atom on the pyridine (B92270) ring and the backbone NH of Met109 in the kinase's hinge region. mdpi.com While direct evidence for p38 inhibition by this compound is not documented in the provided sources, the presence of the analogous pyrrolopyridine core suggests a potential for ATP-competitive inhibition consistent with this mechanism.
Inhibition of Proteases: Human Neutrophil Elastase (HNE)
Human Neutrophil Elastase (HNE) is a serine protease that plays a role in inflammation and tissue destruction, particularly in respiratory diseases. nih.gov Consequently, HNE is a significant therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent HNE inhibitors. nih.gov Research has shown that derivatives of this scaffold can exhibit inhibitory activity in the low nanomolar range. nih.gov
Furthermore, sulfonamide-containing compounds based on the pyrrolo[2,3-b]pyridine core have been synthesized and evaluated as HNE inhibitors. A notable example is 4-[(3-Cyano-1H-pyrrolo[2,3-b]pyridin-1-yl]sulfonyl)phenyl pivalate, which, despite a different substitution pattern, directly links the key structural motifs to HNE inhibition. nih.gov Molecular docking studies suggest that these inhibitors can form a Michaelis complex, with the potential for interaction between the ligand and the catalytic triad (B1167595) of the enzyme. nih.gov
| Compound Class | Example IC50 Range (nM) |
|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | 15–51 |
Modulation of Oxidative Stress Enzymes: NADPH Oxidase 2 (NOX2) Inhibition
Research has highlighted the potential of compounds structurally related to this compound as potent inhibitors of NADPH Oxidase 2 (NOX2). NOX2 is a key enzyme responsible for the production of reactive oxygen species (ROS), and its overactivity is implicated in the pathology of numerous diseases, including neurodegenerative and cardiovascular disorders.
A prominent analog, GSK2795039, which shares the 1H-pyrrolo[2,3-b]pyridine core, has been identified as a highly selective and competitive inhibitor of NOX2. This inhibition is achieved by binding to the same site as the enzyme's substrate, NADPH, thereby suppressing NOX2-mediated ROS production and the consumption of NADPH and oxygen. Molecular modeling studies have validated that inhibitors with this scaffold bind at the NADPH binding site within the NOX2 active site.
The therapeutic potential of NOX2 inhibition by these compounds has been demonstrated in preclinical models. For instance, in studies involving amyloid-beta (Aβ)-induced pathology, relevant to Alzheimer's disease, the inhibitor GSK2795039 was shown to prevent microglial activation and reduce neuroinflammation. Treatment with GSK2795039 in microglial cell cultures exposed to Aβ resulted in a significant decrease in ROS levels and a reduction in the number of cells with low mitochondrial potential. Furthermore, the compound was observed to decrease the level of the NOX2 enzyme itself in microglial cells.
Other analogs, such as NCATS-SM7270 and IMBIOC-1, also based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, have demonstrated a protective effect on microglial cell survival in the presence of Aβ-induced toxicity. These findings underscore the potential of this chemical class to mitigate oxidative stress and inflammation through the targeted inhibition of NOX2.
Table 1: Effects of Structurally Related NOX2 Inhibitors on Aβ-Induced Changes in HMC3 Microglial Cells
| Inhibitor | Effect on Cell Viability in the Presence of Aβ | Effect on Aβ-Induced Oxidative Stress |
|---|---|---|
| GSK2795039 | Complete prevention of cell death | Significant reduction in ROS levels |
| NCATS-SM7270 | Pronounced protective effect on cell survival | Complete prevention of pathological effect |
Antiviral Activity and Mechanisms (e.g., Enterovirus Replication Inhibition)
While sulfonamide derivatives, in general, have been explored for their antiviral properties against a range of viruses including enteroviruses, specific studies on the antiviral activity of this compound against enterovirus replication are not extensively documented in the scientific literature. The broader class of sulfonamides has shown potential in developing drugs against coxsackievirus B and other enteroviruses. However, without direct experimental evidence, the specific mechanisms by which this compound might inhibit enterovirus replication remain speculative.
Interactions with Other Enzymatic Systems (e.g., Aldose Reductase, NAMPT)
There is a lack of specific research in the reviewed scientific literature detailing the interactions of this compound with other enzymatic systems such as Aldose Reductase or Nicotinamide phosphoribosyltransferase (NAMPT). While other distinct chemical structures have been identified as inhibitors of these enzymes, for example, certain non-carboxylic acid, non-hydantoin inhibitors of aldose reductase, this activity has not been specifically associated with the this compound structure.
Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics
Computational Chemistry and Molecular Modeling for Rational Design
Molecular Docking and Ligand-Target Complex Formation Analysis
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in elucidating their binding modes within the ATP-binding site of various protein kinases.
Research has consistently shown that the 7-azaindole (B17877) nucleus is an excellent hinge-binding motif. jst.go.jp The nitrogen atom at position 7 (N7) and the adjacent pyrrole (B145914) N-H group typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region. nih.gov This bidentate interaction anchors the ligand in the active site.
In the case of sulfonamide-containing analogues, the sulfonamide group itself offers additional opportunities for directed interactions. Docking studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have revealed that the sulfonamide moiety can form hydrogen bonds with key residues in the active site, further enhancing binding affinity. For instance, in studies of inhibitors targeting Ribosomal S6 Protein Kinase 2 (RSK2), a newly introduced sulfonamide group was observed to form a critical hydrogen bond with the residue LEU-74.
The table below summarizes representative interactions identified through molecular docking studies of various 1H-pyrrolo[2,3-b]pyridine analogues with different protein kinase targets.
| Target Kinase | Key Interacting Residues | Type of Interaction with Scaffold/Side Chain |
| c-Met | Met1160, Asp1222 | Hydrogen bonds with pyrrolo[2,3-b]pyridine core and amide linker. |
| EGFR | Met793, Asp855 | Hydrogen bonds and salt bridge interactions. |
| RSK2 | Leu-74 | Hydrogen bond with the sulfonamide group. |
| JAK3 | Leu905 | Hydrogen bond with the pyrrolo[2,3-b]pyridine core. researchgate.net |
| PI3Kγ | Val882 | Two hydrogen bonds with the 7-azaindole scaffold. nih.gov |
These studies collectively suggest that a 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivative would likely orient its core to form hydrogen bonds with the kinase hinge, while the 3-sulfonamide group would probe for additional interactions with nearby residues, and the 6-chloro substituent would occupy a hydrophobic pocket.
Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. MD simulations are performed on docked complexes to validate the interactions and explore the conformational flexibility of both the ligand and the protein. researchgate.net
For pyrrolopyridine and pyrrolopyrimidine derivatives, MD simulations have been used to confirm the stability of key hydrogen bonds identified in docking studies. researchgate.net Simulations typically run for hundreds of nanoseconds show that the crucial interactions with hinge residues are maintained, lending confidence to the initial docking model. Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more quantitative estimate of binding affinity, which can be used to rank potential analogues before synthesis. Studies on related kinase inhibitors have successfully used MD simulations to understand the inhibitory mechanisms and differences in potency between closely related compounds. researchgate.net
WaterMap Analysis for Solvent Effects on Binding Affinity
The role of water molecules in the binding pocket is a critical factor in determining ligand affinity. Displacing high-energy water molecules upon ligand binding can lead to a significant gain in affinity. WaterMap analysis is a computational technique that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in the active site, identifying which water molecules are "unhappy" (high-energy) and thus favorable to displace. researchgate.net
A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors successfully employed WaterMap analysis to understand structure-activity relationships. researchgate.net The analysis helped confirm the effects of different substituents on inhibitory activity by revealing how they displaced or avoided unfavorable water molecules in the binding site. researchgate.net For the rational design of this compound analogues, WaterMap could be used to predict which modifications would most effectively displace high-energy water molecules, thereby providing a powerful tool for optimizing binding affinity.
Pharmacophore Modeling for Activity Prediction and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity. nih.govnih.gov
A pharmacophore model for pyrrolopyridine derivatives targeting mitogen-activated protein kinase-activated protein kinase-2 (MK2) was successfully developed. researchgate.net The best-performing model consisted of five key features: one hydrogen-bond acceptor, two hydrogen-bond donors, one hydrophobic group, and one aromatic ring (ADDHR). researchgate.net This model proved effective in predicting the activity of test set molecules and provides a blueprint of the essential features for MK2 inhibition. researchgate.net Such an approach could be applied to this compound and its known active analogues to build a specific pharmacophore model. This model could then be used to screen virtual libraries for new, structurally diverse compounds that retain the key interaction features, accelerating the discovery of novel leads. mdpi.comacs.org
De Novo Design Strategies for Novel this compound Analogues
De novo design strategies aim to construct novel molecules from scratch or by elaborating on a core fragment, guided by the structural information of the target's binding site. For the 1H-pyrrolo[2,3-b]pyridine scaffold, several related rational design approaches have been successfully employed.
Fragment-Based Growing: This strategy starts with a core fragment, like the 7-azaindole scaffold, that is known to bind effectively to a key part of the target, such as the kinase hinge region. nih.govnih.gov New chemical moieties are then computationally "grown" from this core fragment to extend into adjacent pockets of the active site, optimizing interactions and increasing affinity. nih.gov
Structure-Based Design: Utilizing the X-ray crystal structure of the target protein, novel derivatives can be designed to achieve optimal complementarity with the active site. This approach was used to develop selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) based on a 7-azaindole scaffold. acs.org
Scaffold Hopping and Molecular Hybridization: These techniques involve replacing the core scaffold of a known inhibitor with a different one (scaffold hopping) or merging pharmacophoric elements from different active molecules (hybridization) to create new chemical entities. mdpi.com These strategies can lead to compounds with improved properties, such as enhanced potency or a novel intellectual property position. mdpi.com
Applying these strategies to the this compound core would involve using it as a starting point and employing computational tools to explore novel substituents at various positions to design new analogues with potentially superior therapeutic profiles.
Advanced Research Applications and Future Directions for the 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide Scaffold
Utilization as Chemical Probes for Biological Pathway Elucidation
While specific studies detailing the use of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide as a chemical probe are emerging, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant potential in this area. Chemical probes are essential tools for dissecting complex biological pathways. Given that derivatives of this scaffold have been shown to potently and selectively inhibit various protein kinases, they are well-suited for use in elucidating the roles of these enzymes in cellular signaling cascades.
For instance, selective inhibitors of specific kinases developed from the 1H-pyrrolo[2,3-b]pyridine core can be used to probe the downstream effects of inhibiting a particular signaling pathway in both healthy and diseased cells. This can help to validate the kinase as a drug target and uncover novel biological functions. The inherent drug-like properties of this scaffold make it an excellent starting point for the design of highly specific probes with good cell permeability and minimal off-target effects. Future work will likely focus on developing radiolabeled or fluorescently tagged versions of these compounds to facilitate their use in advanced imaging and proteomic studies to further unravel complex biological networks.
Development as Lead Compounds for Advanced Pre-Clinical Research
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of lead compounds targeting a range of diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Researchers have successfully developed numerous derivatives with potent inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov One promising compound, 4h , demonstrated significant inhibitory activity against FGFR1-4, with IC50 values of 7, 9, 25, and 712 nM, respectively. rsc.orgnih.gov This compound also inhibited the proliferation of breast cancer cells and induced apoptosis, highlighting its potential as a lead for anticancer drug development. rsc.org
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a key enzyme in the regulation of inflammatory responses, making it an attractive target for diseases like chronic obstructive pulmonary disease (COPD) and central nervous system disorders. Through a scaffold-hopping approach, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors. nih.gov Compound 11h from this series was found to be a PDE4B-preferring inhibitor with good metabolic stability and the ability to significantly inhibit the release of the pro-inflammatory cytokine TNF-α. nih.gov
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors: RSK2 is involved in cellular growth, proliferation, and survival, and its dysregulation is linked to certain cancers. The introduction of a phenyl sulfonamide group to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives led to the development of potent RSK2 inhibitors. nih.gov Many of these compounds exhibited RSK2 inhibitory activity with IC50 values as low as 1.7 nM. nih.gov Compound B1 was particularly effective at inhibiting the proliferation of MDA-MB-468 breast cancer cells with an IC50 of 0.13 μM. nih.gov
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov Compound CM5 showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD, and demonstrated potent activity against AML cell lines, with IC50 values of 0.75 μM and 0.64 μM in MOLM-13 and MV4-11 cells, respectively. nih.gov
Table 1: Inhibitory Activity of Lead Compounds Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Compound | Target | IC50 (nM) | Disease Area |
|---|---|---|---|
| 4h | FGFR1 | 7 | Cancer |
| 4h | FGFR2 | 9 | Cancer |
| 4h | FGFR3 | 25 | Cancer |
| 11h | PDE4B | 110 | Inflammation/CNS |
| B1 | RSK2 | 1.7 | Cancer |
| CM5 | FLT3 | (57.72% inhibition at 1µM) | Leukemia |
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. ijddd.com The 1H-pyrrolo[2,3-b]pyridine core and the sulfonamide moiety are both well-suited for inclusion in FBDD libraries.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a rigid, bicyclic system that can present functional groups in well-defined vectors, making it an ideal starting point for fragment elaboration. Its relatively low molecular weight and "lead-like" characteristics align with the principles of FBDD. rsc.org
The sulfonamide group is a common feature in many approved drugs and is known to participate in key hydrogen bonding interactions with protein targets. openaccesspub.org Its inclusion as a fragment can facilitate the identification of initial hits that can then be optimized by growing the fragment or linking it with other fragments that bind to adjacent sites on the protein. The combination of the 1H-pyrrolo[2,3-b]pyridine core with the sulfonamide functional group provides a fragment with desirable properties for screening against a wide range of targets, particularly kinases.
Chemoinformatic Analysis of Structure-Activity Data for Predictive Modeling
Chemoinformatic tools are increasingly being used to analyze structure-activity relationship (SAR) data and to build predictive models that can guide the design of more potent and selective compounds. Molecular docking, a key chemoinformatic technique, has been instrumental in understanding how 1H-pyrrolo[2,3-b]pyridine derivatives bind to their target proteins.
For example, in the development of RSK2 inhibitors, docking studies revealed that the newly introduced sulfonamide group forms a crucial hydrogen bond with the amino acid residue LEU-74 in the kinase's active site. nih.gov Similarly, in the design of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, molecular docking was used to predict the binding modes of novel 1H-pyrrolo[2,3-b]pyridine-based compounds, confirming key hydrogen bond interactions with residues such as Cys666 and Glu664 in the hinge region of the kinase. acs.org
These computational insights allow researchers to rationalize observed SAR and to make informed decisions about which modifications to the lead structure are most likely to improve binding affinity and selectivity. As more biological data for this scaffold becomes available, it can be used to develop more sophisticated quantitative structure-activity relationship (QSAR) models that can predict the activity of virtual compounds before they are synthesized, thereby accelerating the drug discovery process.
Exploration of Heterocyclic Ring Systems and Isomeric Variations with the Sulfonamide Moiety
To expand the chemical space and explore novel intellectual property, researchers are investigating isomeric variations of the 1H-pyrrolo[2,3-b]pyridine scaffold. Pyrrolopyridines exist in six isomeric forms, and slight changes in the arrangement of the nitrogen atoms in the bicyclic system can have a significant impact on the compound's biological activity and physicochemical properties. mdpi.com
For instance, the pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the pyrrolopyridine system, has also been extensively studied for its potential as a kinase inhibitor. mdpi.comresearchgate.netmdpi.com Additionally, the pyrrolo[3,4-c]pyridine isomer has been investigated for a range of biological activities, including analgesic and antidiabetic effects. mdpi.comosi.lv
By attaching the sulfonamide moiety to these different isomeric cores, it is possible to create novel classes of compounds with unique pharmacological profiles. This exploration of isomeric diversity is a key strategy for overcoming challenges such as off-target effects or poor pharmacokinetic properties encountered with the original scaffold.
Novel Derivatization Strategies for Enhancing Selectivity and Potency
A major focus of current research is the development of novel derivatization strategies to fine-tune the selectivity and potency of 1H-pyrrolo[2,3-b]pyridine-based compounds. The structure of this scaffold offers multiple positions for chemical modification, allowing for a systematic exploration of SAR.
Key Derivatization Strategies:
Substitution at the 2-position: As seen in the development of PDE4B inhibitors, the attachment of various carboxamide groups at the 2-position of the pyrrolopyridine ring has a significant impact on potency and selectivity. nih.gov
Modification of the 5-position: In the design of FGFR inhibitors, introducing a group at the 5-position that can form a hydrogen bond with the glycine residue G485 was found to improve activity. nih.gov
Introduction of linkers: The use of different linkers, such as methylene (B1212753), sulfur, or cyclopropyl groups, to connect the pyrrolopyridine core to other chemical moieties is being explored to optimize the orientation of the molecule in the target's binding site. researchgate.net
Scaffold hopping and hybridization: Combining fragments from known inhibitors with the 1H-pyrrolo[2,3-b]pyridine core is a powerful strategy. For example, hybridizing fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus led to the discovery of potent CSF1R inhibitors. mdpi.com
These derivatization strategies, often guided by computational modeling, are essential for transforming promising lead compounds into clinical candidates with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
